1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide
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Overview
Description
1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide is a chemical compound with the molecular formula C11H16N4O3S and a molecular weight of 284.33 g/mol This compound is known for its unique structure, which includes a pyridine ring, a sulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide typically involves the reaction of pyridine-3-sulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide has several scientific research applications:
Enzyme Inhibition: Derivatives of this compound have been evaluated for their enzyme inhibition activities, particularly against acetylcholinesterase and butyrylcholinesterase.
Antimicrobial and Anticancer Activity: The compound and its derivatives have been synthesized and tested for antimicrobial and anticancer activities.
Antioxidant Capacity: Novel derivatives of the compound have been evaluated for their antioxidant activities, showing potential use in conditions associated with oxidative stress.
Mechanism of Action
The mechanism of action of 1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-(Pyridine-3-sulfonyl)piperidine-4-carbohydrazide can be compared with other similar compounds such as:
1-(Phenylsulfonyl)piperidine-4-carbohydrazide: This compound has a phenyl group instead of a pyridine ring, which may result in different biological activities and chemical properties.
1-(Pyridine-4-sulfonyl)piperidine-4-carbohydrazide: The position of the sulfonyl group on the pyridine ring is different, which can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-pyridin-3-ylsulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c12-14-11(16)9-3-6-15(7-4-9)19(17,18)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7,12H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDMHYDQWLPNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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